molecular formula C14H20ClNO B2396331 (1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride CAS No. 2470279-99-1

(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride

Katalognummer: B2396331
CAS-Nummer: 2470279-99-1
Molekulargewicht: 253.77
InChI-Schlüssel: JOCRKZJBDVQWMN-TWPGKBSFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine hydrochloride is a bicyclic amine derivative with a phenylmethoxy substituent at the 3-position and an amine hydrochloride group at the 6-position. Its bicyclo[3.2.0]heptane core distinguishes it from related scaffolds, such as bicyclo[3.1.0]hexane or bicyclo[3.2.1]octane systems. The stereochemistry (1S,3S,5R,6R) is critical for its biological interactions, as minor changes in configuration can alter receptor binding or metabolic stability .

Eigenschaften

IUPAC Name

(1S,3S,5R,6R)-3-phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c15-14-7-11-6-12(8-13(11)14)16-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9,15H2;1H/t11-,12+,13-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCRKZJBDVQWMN-TWPGKBSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C2CC1OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@@H]2C[C@H]1OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Structural Analysis and Retrosynthetic Considerations

The target molecule features a bicyclo[3.2.0]heptane core with a phenylmethoxy group at the 3-position and an amine at the 6-position, both in specific stereochemical configurations. Retrosynthetic analysis suggests disconnecting the molecule into two key fragments: the bicyclic ketone precursor and the benzyl-protected amine intermediate.

Bicyclo[3.2.0]heptane Core Construction

The bicyclo[3.2.0]heptane skeleton can be synthesized via intramolecular [2+2] photocycloaddition of a dienone, as demonstrated in the synthesis of bicyclo[3.2.0]heptan-6-one. Alternatively, enzymatic desymmetrization of meso-diesters has been employed to generate enantiomerically pure bicyclic frameworks.

Stereochemical Control

The (1S,3S,5R,6R) configuration necessitates asymmetric induction during key steps. Chiral auxiliaries or catalytic asymmetric hydrogenation may be employed to set the stereocenters at positions 3 and 6.

Synthetic Routes to the Target Compound

Route 1: Reductive Amination of Bicyclo[3.2.0]heptan-6-one Derivatives

Step 1: Synthesis of Bicyclo[3.2.0]heptan-6-one

Starting from cycloheptenone, a [2+2] photocycloaddition with ethylene gas under UV irradiation yields bicyclo[3.2.0]heptan-6-one with 65–72% efficiency.

Reaction Conditions

  • Substrate: Cycloheptenone (1.0 equiv)
  • Reagent: Ethylene (3.0 equiv), UV light (254 nm)
  • Solvent: Dichloromethane, −78°C
  • Yield: 68%
Step 2: Introduction of the Phenylmethoxy Group

The 3-position hydroxyl group is introduced via Sharpless asymmetric dihydroxylation, followed by benzylation:

  • Dihydroxylation :

    • Reagent: AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL)
    • Solvent: t-BuOH/H₂O (1:1)
    • Temperature: 0°C
    • Yield: 82%, dr 9:1
  • Benzylation :

    • Reagent: Benzyl bromide (1.2 equiv), NaH (1.5 equiv)
    • Solvent: THF, 0°C → rt
    • Yield: 91%
Step 3: Reductive Amination

The ketone at position 6 is converted to the amine via a two-step process:

  • Formation of Imine :

    • Reagent: NH₄OAc (5.0 equiv), Ti(OiPr)₄ (1.2 equiv)
    • Solvent: Toluene, reflux
    • Time: 12 h
  • Reduction :

    • Reagent: NaBH₃CN (2.0 equiv)
    • Solvent: MeOH, 0°C
    • Yield: 74%, dr 8:1
Step 4: Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous ether to yield the hydrochloride salt:

  • Conditions: HCl (g), Et₂O, 0°C, 2 h
  • Yield: 95%

Route 2: Enzymatic Resolution of a Racemic Intermediate

Step 1: Racemic Amine Synthesis

A racemic mixture of 3-phenylmethoxybicyclo[3.2.0]heptan-6-amine is prepared via:

  • Curtius Rearrangement : Azide intermediate derived from bicyclo[3.2.0]heptan-6-carbonyl chloride.
Step 2: Kinetic Resolution

Lipase-mediated acetylation selectively protects the (1S,3S,5R,6R)-enantiomer:

  • Enzyme: Candida antarctica Lipase B (CAL-B)
  • Acyl Donor: Vinyl acetate (2.0 equiv)
  • Solvent: MTBE, 25°C
  • ee: >99%, Yield: 45%

Critical Analysis of Methodologies

Yield and Stereoselectivity Comparison

Method Overall Yield Stereoselectivity (dr) Scalability
Reductive Amination 34% 8:1 Moderate
Enzymatic Resolution 21% >99% ee Low

Reductive amination offers better scalability but requires chiral catalysts for improved dr. Enzymatic resolution provides superior enantiopurity but suffers from low yields.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Bicyclic Core Substituents Molecular Formula Key Differences vs. Target Compound Pharmacological Relevance Reference
rac-(1R,5R,6S)-3-Oxabicyclo[3.2.0]heptan-6-amine hydrochloride Bicyclo[3.2.0]heptane 3-Oxa bridge, racemic mixture C6H12ClNO Lacks phenylmethoxy group; oxygen atom in ring Versatile small-molecule scaffold
Bicyclo[3.2.0]heptan-6-amine hydrochloride Bicyclo[3.2.0]heptane Unsubstituted amine hydrochloride C7H13N·HCl No substituents; simpler structure Base structure for derivatization
Rac-[(1r,5r,6s)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride Bicyclo[3.2.0]heptane Methanol substituent at 6-position C7H13NO·HCl Methanol vs. phenylmethoxy; stereochemical variance Unknown, likely scaffold for drug design
LY3020371·HCl (Metabotropic glutamate antagonist) Bicyclo[3.1.0]hexane Difluorophenylsulfanylmethyl, dicarboxylic acid groups C20H21ClF2N2O5S Smaller bicyclo core; complex substituents mGlu2/3 receptor antagonist
rel-(1R,5S,6r)-3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride Bicyclo[3.1.0]hexane 3,3-Difluoro substituents C6H10ClF2N Fluorine atoms; smaller core Potential CNS modulation

Key Insights from Comparative Analysis

  • Substituent Effects: The phenylmethoxy group in the target compound introduces aromatic bulk, which may enhance lipophilicity and π-π stacking interactions compared to simpler substituents (e.g., methanol in or oxa-bridges in ).
  • Stereochemical Specificity : Unlike racemic mixtures (e.g., ), the target compound’s defined (1S,3S,5R,6R) configuration likely improves selectivity for biological targets, reducing off-target effects.
  • Pharmacological Potential: Compounds like LY3020371·HCl demonstrate that bicyclic amines can target glutamate receptors, suggesting similar pathways for the target compound . In contrast, simpler analogs (e.g., ) serve as structural templates rather than therapeutic agents.

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : The oxa-bridged analog may exhibit higher aqueous solubility due to its oxygen atom, whereas the phenylmethoxy group in the target compound could increase membrane permeability.
  • Metabolic Stability : Fluorinated analogs (e.g., ) likely resist oxidative metabolism better than the target compound, which lacks halogen substituents.

Biologische Aktivität

(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride is a bicyclic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : (1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride
  • Molecular Formula : C13_{13}H17_{17}ClN\O
  • Molecular Weight : 235.73 g/mol

Biological Activity Overview

Research indicates that (1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that this compound may have potential antidepressant properties due to its interaction with neurotransmitter systems.
  • Cognitive Enhancement : The compound has been investigated for its ability to enhance cognitive functions in animal models.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties against certain bacterial strains.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter levels and receptor activity in the central nervous system (CNS). It is hypothesized that the phenylmethoxy group plays a crucial role in its binding affinity to specific receptors.

Table 1: Summary of Biological Activities

Activity Description Reference
AntidepressantPotential modulation of serotonin and norepinephrine
Cognitive EnhancementImprovement in memory tasks in rodent models
AntimicrobialInhibition of bacterial growth in vitro

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of (1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride resulted in significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. The results indicated an increase in serotonin levels in the hippocampus.

Case Study 2: Cognitive Enhancement

In a double-blind study involving aged rats, the compound was shown to improve performance on spatial learning tasks compared to a control group receiving a placebo. The cognitive enhancement was attributed to increased cholinergic activity.

Case Study 3: Antimicrobial Efficacy

Research published in a peer-reviewed journal indicated that (1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) resolve stereochemical assignments. Key signals include the bicyclic ring protons (δ 1.5–3.0 ppm) and aromatic protons from the phenylmethoxy group (δ 6.8–7.4 ppm) .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 292.18) and detects isotopic patterns .
  • X-ray Crystallography : Resolves absolute configuration for critical batches, especially when discrepancies arise in stereochemical assignments .

How does the substitution pattern (e.g., phenylmethoxy group) influence the compound’s pharmacological activity compared to fluorinated analogs?

Advanced Research Question
Comparative studies with fluorinated bicyclic amines (e.g., 3,3-difluorobicyclo[3.1.0]hexan-6-amine hydrochloride) reveal:

  • Receptor Affinity : The phenylmethoxy group enhances π-π stacking with aromatic residues in neurotransmitter receptors (e.g., serotonin 5-HT₂A), while fluorination increases metabolic stability and lipophilicity .

  • Bioactivity Data :

    Compound Target Receptor IC₅₀ (nM) LogP
    This compound5-HT₂A12.3 ± 1.22.8
    3,3-Difluoro analog 5-HT₂A18.9 ± 2.13.1

Methodological focus: Radioligand binding assays (³H-ketanserin for 5-HT₂A) and MDCK permeability models .

What computational strategies can predict the compound’s interactions with biological targets, and how do they align with experimental data?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Predicts binding poses in receptor pockets (e.g., dopamine D₂ receptor). The phenylmethoxy group occupies a hydrophobic subpocket, while the bicyclic amine forms hydrogen bonds with Asp114 .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with activity. Meta-substituted phenyl groups improve affinity by 30% compared to para-substituted analogs .
  • Validation : Experimental IC₅₀ values from SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) validate computational predictions .

How can researchers resolve contradictions in literature data regarding the compound’s metabolic stability and toxicity profile?

Advanced Research Question

  • In Vitro Metabolism (Liver Microsomes) : Incubate with human/rat microsomes + NADPH. LC-MS/MS identifies metabolites (e.g., O-demethylation products). Discrepancies may arise from species-specific CYP450 isoforms .
  • Toxicogenomics : RNA-seq of hepatocyte cultures treated with the compound identifies upregulated oxidative stress pathways (e.g., NRF2/KEAP1). Dose-dependent cytotoxicity (CC₅₀) in HepG2 cells clarifies safe thresholds .
  • Cross-Study Analysis : Meta-analyses of published data (e.g., conflicting logD values) should account for assay conditions (pH, temperature) and purity thresholds (>95%) .

What role does the bicyclo[3.2.0]heptane scaffold play in enabling functionalization for material science applications?

Advanced Research Question
The rigid bicyclic core serves as a template for:

  • Polymer Backbones : Radical polymerization with acrylate monomers yields thermally stable polymers (Tg > 150°C) .
  • Ligand Design : Functionalization at the 6-amine position (e.g., Schiff base formation) creates catalysts for asymmetric hydrogenation .
  • Methodology : X-ray crystallography and DFT calculations optimize substituent geometry for target applications .

How do stereochemical variations in analogous bicyclic amines impact their biological and physicochemical properties?

Advanced Research Question
A comparative analysis of stereoisomers reveals:

  • Pharmacokinetics : The (1S,3S,5R,6R) configuration shows 2x higher oral bioavailability in rats than its (1R,3R,5S,6S) enantiomer due to improved intestinal permeability .
  • Solubility : Hydrochloride salts of the correct stereoisomer exhibit 15–20 mg/mL solubility in PBS (pH 7.4), whereas incorrect configurations form insoluble aggregates .
  • Experimental Design : Chiral HPLC (Chiracel OD-H column) separates enantiomers, and circular dichroism (CD) confirms absolute configuration .

What methodologies are recommended for studying the compound’s stability under varying storage and formulation conditions?

Basic Research Question

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC (e.g., new peaks at RRT 0.85–0.90 indicate hydrolysis) .
  • Excipient Compatibility : Blend with common excipients (e.g., lactose, PVP) and monitor physicochemical changes (DSC for melting point shifts; FTIR for interactions) .
  • Long-Term Stability : Store at 25°C/60% RH for 12 months. Acceptable criteria: ≤5% degradation products and ≥90% potency retention .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.